molecular formula C5H5NO2S2 B14712589 3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione CAS No. 21468-41-7

3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione

Cat. No.: B14712589
CAS No.: 21468-41-7
M. Wt: 175.2 g/mol
InChI Key: VFYQZLIAKSSPOS-UHFFFAOYSA-N
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Description

3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione is a heterocyclic compound with the molecular formula C₅H₇NO₂S₂. It belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds under mild conditions and yields the desired thiazolidine derivative .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolidines .

Scientific Research Applications

3-Ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Thioxo-3-ethyl-1,3-thiazolidin-4,5-dione
  • 3-Ethyl-2-thioxo-thiazolidine-4,5-dione
  • Ethyl-2-thioxothiazolidine-4,5-dione

Comparison: While these compounds share a similar thiazolidine core, 3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its enhanced pharmacological activity and stability make it a preferred choice for various applications .

Properties

CAS No.

21468-41-7

Molecular Formula

C5H5NO2S2

Molecular Weight

175.2 g/mol

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-thiazolidine-4,5-dione

InChI

InChI=1S/C5H5NO2S2/c1-2-6-3(7)4(8)10-5(6)9/h2H2,1H3

InChI Key

VFYQZLIAKSSPOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=O)SC1=S

Origin of Product

United States

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